Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular formula of Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride is C13H18ClNO3 . The IUPAC name is methyl 4-piperidin-4-yloxybenzoate hydrochloride .Chemical Reactions Analysis
Studies on chemical reactions involving similar compounds have led to the creation of various derivatives with potential applications in chemistry and drug development.Physical And Chemical Properties Analysis
Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride is a white crystalline powder with a melting point of 225-226°C and is soluble in water.Scientific Research Applications
Pharmacological Properties : Paroxetine hydrochloride, a derivative related to Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride, has been studied for its selective serotonin reuptake inhibitory properties and applications in treating various psychiatric disorders such as depression, generalized anxiety disorder, and panic disorder (Germann, Ma, Han, & Tikhomirova, 2013).
Chemical Synthesis and Applications : Research has focused on the synthesis of compounds related to Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride for potential use in pharmaceutical compositions (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).
Chemical Reactions and Derivatives : Studies on chemical reactions involving similar compounds have led to the creation of various derivatives with potential applications in chemistry and drug development (Crawford & Raap, 1965).
Radiochemistry and Imaging : Research into the synthesis and evaluation of radiolabeled compounds structurally similar to Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride has been conducted, with potential applications in positron emission tomography (PET) imaging (Matarrese et al., 2000).
Metabolism and Pharmacokinetics : Studies on compounds related to Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride have investigated their metabolism and pharmacokinetics, crucial for understanding their therapeutic potential and safety (Teffera et al., 2013).
Enzyme Inhibition Studies : Some derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity, which is significant for therapeutic applications in treating neurodegenerative diseases (Sugimoto et al., 1990).
Receptor Agonist and Antagonist Properties : Derivatives have been synthesized and found to be potent agonists or antagonists for certain receptors, indicating potential therapeutic applications (Yang et al., 1997).
Safety And Hazards
properties
IUPAC Name |
methyl 4-piperidin-4-yloxybenzoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-16-13(15)10-2-4-11(5-3-10)17-12-6-8-14-9-7-12;/h2-5,12,14H,6-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLHTHGGZZAAST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696429 | |
Record name | Methyl 4-[(piperidin-4-yl)oxy]benzoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride | |
CAS RN |
455323-66-7 | |
Record name | Methyl 4-[(piperidin-4-yl)oxy]benzoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.